molecular formula C26H25N5O3S B302451 N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

Cat. No. B302451
M. Wt: 487.6 g/mol
InChI Key: HQFRPCBVHZESMW-UHFFFAOYSA-N
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Description

N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is not fully understood. However, research suggests that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of MMPs. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide in lab experiments is that it has shown promising results in various research fields, making it a potentially useful compound for further studies. However, one limitation is that the synthesis of this compound is complex and requires expertise in organic chemistry.

Future Directions

There are several future directions for the research of N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide. One potential direction is to study its potential as an anti-cancer agent in more detail, including its efficacy in different types of cancer. Additionally, further research can be conducted to understand its mechanism of action and to identify any potential side effects or toxicity. Furthermore, it can be studied for its potential as an anti-inflammatory agent in various inflammatory conditions. Finally, it can be studied for its potential as an antioxidant agent, including its ability to protect against oxidative stress in various diseases.
In conclusion, N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a promising compound that has shown potential in various scientific research applications. Its complex synthesis method and potential advantages and limitations for lab experiments should be taken into consideration when designing future research studies.

Synthesis Methods

The synthesis of N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 4-methylbenzoyl chloride with 4-methylphenylhydrazine to obtain 4-methyl-N-phenylbenzamide. This intermediate is then reacted with 2-(4-methoxyanilino)-2-oxoethanethiol to obtain the desired compound.

Scientific Research Applications

N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with research showing that it can induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, with research showing that it can inhibit the production of pro-inflammatory cytokines.

properties

Product Name

N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C26H25N5O3S/c1-17-7-9-18(10-8-17)25(33)28-21-6-4-5-19(15-21)24-29-30-26(31(24)2)35-16-23(32)27-20-11-13-22(34-3)14-12-20/h4-15H,16H2,1-3H3,(H,27,32)(H,28,33)

InChI Key

HQFRPCBVHZESMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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